molecular formula C20H24N2O4 B11544619 N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11544619
M. Wt: 356.4 g/mol
InChI Key: FTTXBUYAXHRWFV-RCCKNPSSSA-N
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Description

N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazide functional group, which is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 2,4-dimethoxyacetophenone with 2,6-dimethylphenoxyacetic acid hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrazines or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2,4-Dimethoxyphenyl)ethylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
  • N’-[(1E)-1-(3-Aminophenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
  • N’-[(1E)-1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,3-dimethylphenoxy)acetohydrazide

Uniqueness

N’-[(1E)-1-(2,4-dimethoxyphenyl)ethylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings and the presence of both methoxy and dimethylphenoxy groups. These structural features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C20H24N2O4/c1-13-7-6-8-14(2)20(13)26-12-19(23)22-21-15(3)17-10-9-16(24-4)11-18(17)25-5/h6-11H,12H2,1-5H3,(H,22,23)/b21-15+

InChI Key

FTTXBUYAXHRWFV-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C(\C)/C2=C(C=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=C(C)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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